molecular formula C19H20N6O2 B6454762 6-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2549042-23-9

6-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,3-dihydropyridazin-3-one

Cat. No.: B6454762
CAS No.: 2549042-23-9
M. Wt: 364.4 g/mol
InChI Key: AKWAUQBJBNENSE-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in organic chemistry, including a benzodiazole ring and a pyrrole ring . Benzodiazole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure. In this case, those elements are carbon and nitrogen . Pyrrole is a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The benzodiazole and pyrrole rings would contribute to the compound’s aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of any functional groups. For example, benzodiazoles are generally soluble in polar solvents due to their heterocyclic nature .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzodiazole derivatives have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Future Directions

The future research directions would likely depend on the compound’s properties and potential applications. Given the biological activity of some benzodiazole derivatives, it could be interesting to explore the potential biological activity of this compound .

Properties

IUPAC Name

3-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-23-16-5-3-2-4-14(16)20-19(23)25-10-12-8-24(9-13(12)11-25)18(27)15-6-7-17(26)22-21-15/h2-7,12-13H,8-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWAUQBJBNENSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NNC(=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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